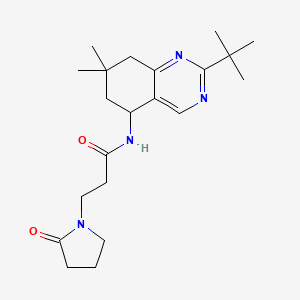![molecular formula C14H20N2O5S B6069984 ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6069984.png)
ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and activation of B cells, which are a type of immune cell. Inhibiting BTK has been shown to be an effective strategy for the treatment of various autoimmune diseases and cancers.
Mécanisme D'action
TAK-659 works by inhibiting the activity of BTK, which is a critical enzyme in the development and activation of B cells. B cells are a type of immune cell that plays a critical role in the immune response. Inhibiting BTK prevents the activation of B cells and reduces the production of inflammatory cytokines. This makes TAK-659 a promising candidate for the treatment of various autoimmune diseases and cancers.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activation of B cells. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. TAK-659 has been well-tolerated in preclinical studies and has shown minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAK-659 in lab experiments include its potent inhibitory activity against BTK, its effectiveness in preclinical models of autoimmune diseases and cancers, and its well-tolerated nature. However, the limitations of using TAK-659 in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of autoimmune diseases and cancers. Another potential direction is the study of the molecular mechanisms underlying the inhibitory activity of TAK-659 against BTK. Additionally, the potential synergistic effects of TAK-659 with other therapeutic agents could be explored. Finally, the development of more cost-effective and efficient synthesis methods for TAK-659 could make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-aminophenylsulfonamide with tetrahydro-2-furanmethanol. The resulting compound is then reacted with ethyl chloroformate to form the final product, ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate. The synthesis process has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of BTK, which makes it a promising candidate for the treatment of various autoimmune diseases and cancers. TAK-659 has been shown to be effective in preclinical models of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also been shown to be effective in preclinical models of various cancers such as lymphoma and leukemia.
Propriétés
IUPAC Name |
ethyl N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-2-20-14(17)16-11-5-7-13(8-6-11)22(18,19)15-10-12-4-3-9-21-12/h5-8,12,15H,2-4,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZXBIJUSSYCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)
![1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B6069923.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B6069934.png)
![N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6069942.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-pyrrolidin-1-ylethyl)urea](/img/structure/B6069953.png)
![3-({2-[(4-tert-butylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6069963.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B6069970.png)
![[5-({[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6069973.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide](/img/structure/B6069980.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6069995.png)
![2-benzyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6069998.png)
![{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}(2-fluoro-4-biphenylyl)methanone](/img/structure/B6070001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclopentanecarboxamide](/img/structure/B6070004.png)